1-ethyl-1H-pyrazole-5-carbaldehyde

Overview

Description

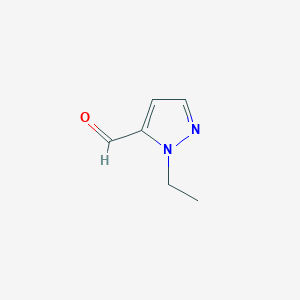

1-Ethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H8N2O. It features a pyrazole ring substituted with an ethyl group at the 1-position and an aldehyde group at the 5-position. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with an appropriate β-dicarbonyl compound, followed by formylation at the 5-position. Another method includes the reaction of ethylhydrazine with ethyl acetoacetate, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups.

Major Products Formed:

Oxidation: 1-Ethyl-1H-pyrazole-5-carboxylic acid.

Reduction: 1-Ethyl-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

1-Ethyl-1H-pyrazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential anti-inflammatory and analgesic properties. For instance, research indicates that pyrazole derivatives can exhibit significant biological activities, making them suitable candidates for drug development .

Case Study: Synthesis of Anti-Inflammatory Agents

A study synthesized several pyrazole derivatives using this compound as a starting material. The resulting compounds demonstrated promising anti-inflammatory activity in vitro, with some showing IC50 values comparable to established anti-inflammatory drugs .

Agricultural Chemicals

Insecticidal Activity:

The compound is utilized in developing agrochemicals, particularly pesticides and herbicides. Its derivatives have shown effective insecticidal properties against pests such as Aphis fabae, with some compounds achieving over 85% mortality at low concentrations .

Data Table: Insecticidal Efficacy

| Compound | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| 7h | 12.5 | 85.7 |

| 7f | 200 | 100 |

| Control | - | 89.8 (Imidacloprid) |

This table summarizes the efficacy of synthesized pyrazole derivatives against Aphis fabae, highlighting the potential of these compounds as effective insecticides.

Material Science

Novel Materials Development:

In material science, this compound is explored for creating polymers and coatings with unique properties. Its ability to form stable complexes with various substrates enhances the functionality of materials used in industrial applications.

Application Example: Coatings

Research has demonstrated that incorporating pyrazole derivatives into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance coatings .

Biochemical Research

Enzyme Interactions:

The compound is also significant in biochemical research, particularly in studying enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological processes and developing assays for enzyme activity.

Case Study: Metabolic Pathways

A study utilized this compound to investigate its effects on specific metabolic pathways in mammalian cells. The results indicated alterations in metabolic rates, suggesting its potential as a tool for studying metabolic disorders .

Analytical Chemistry

Quality Control Applications:

In analytical chemistry, this compound is valuable for developing methods to detect and quantify other substances. Its stability and reactivity make it suitable for use in quality control processes within laboratories.

Method Development Example: Chromatography

Researchers have successfully employed this compound in chromatographic methods to separate and analyze complex mixtures, enhancing the accuracy of analytical results .

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with biological receptors, influencing cellular pathways .

Comparison with Similar Compounds

1-Methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

1-Ethyl-1H-pyrazole-4-carbaldehyde: Aldehyde group at the 4-position instead of the 5-position.

Uniqueness: 1-Ethyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the ethyl group and the aldehyde group at the 5-position provides distinct chemical properties compared to its analogs .

Biological Activity

1-Ethyl-1H-pyrazole-5-carbaldehyde (C6H8N2O) is a heterocyclic organic compound that has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an ethyl group at the 1-position and an aldehyde group at the 5-position. Its unique structure contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| Physical State | Liquid at room temperature |

| Stability | Requires inert atmosphere for storage |

The biological activity of this compound is largely attributed to its interaction with various biological targets through multiple mechanisms:

- Free Radical Reactions : Pyrazole derivatives can participate in free radical reactions, which may contribute to their therapeutic effects.

- Aryl Hydrocarbon Receptor (AhR) : Some studies suggest that pyrazole derivatives can affect the AhR, influencing processes such as inflammation and cancer progression.

- Enzyme Inhibition : The compound has potential as an inhibitor for various enzymes, including cyclooxygenases (COX) involved in inflammatory pathways .

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities:

- Anti-inflammatory : Similar compounds have shown anti-inflammatory properties comparable to established drugs like indomethacin .

- Antimicrobial : The compound has demonstrated activity against various bacterial strains, suggesting potential use as an antimicrobial agent .

- Analgesic : Preliminary studies indicate that derivatives of pyrazole can exhibit analgesic effects, making them candidates for pain management therapies .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

-

Synthesis and Biological Evaluation :

- A study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory and analgesic activities. One derivative exhibited significant COX inhibition with an IC50 value lower than that of traditional NSAIDs .

- Another research effort focused on the synthesis of pyrazole-containing compounds that showed promising antimicrobial activity against E. coli and S. aureus, highlighting the potential of this class of compounds in treating infections .

- Mechanistic Studies :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-1H-pyrazole-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of 1-ethyl-1H-pyrazol-5(4H)-one using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C) . Alternatively, Sonogashira cross-coupling of iodinated pyrazole intermediates with terminal alkynes (e.g., ethynyl derivatives) in the presence of palladium catalysts and copper iodide can introduce functionalized side chains . Optimization includes solvent selection (e.g., acetonitrile for polar aprotic conditions), temperature gradients, and stoichiometric ratios to minimize side products.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) and ethyl group splitting patterns.

- IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).

- X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding involving the aldehyde group) . Tools like Mercury CSD visualize packing motifs and void spaces .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a versatile building block for:

- Antimicrobial agents : Functionalization at the aldehyde group (e.g., Schiff base formation) enhances activity against bacterial/fungal targets .

- Anticancer scaffolds : Coupling with pharmacophores (e.g., aryloxy groups) via nucleophilic substitution (K₂CO₃, phenol derivatives) improves selectivity for kinase inhibition .

- Enzyme inhibitors : The aldehyde moiety can form reversible covalent bonds with catalytic cysteine residues, studied via kinetic assays (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives based on this compound?

- Methodological Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide electrophilic substitution sites.

- Molecular docking : Screen derivatives against target proteins (e.g., COX-2, EGFR) using AutoDock Vina to prioritize synthesis.

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in drug development .

Q. What strategies address synthetic challenges such as regioselectivity in pyrazole functionalization?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., ethoxyethyl) to steer functionalization to the 3- or 4-position, followed by deprotection .

- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields in multi-step pathways (e.g., azide-alkyne cycloadditions) .

- Catalytic systems : Palladium/copper catalysts in Sonogashira reactions minimize byproducts in alkyne couplings .

Q. How should researchers resolve contradictions in crystallographic data during refinement?

- Methodological Answer :

- Twinned data handling : Use SHELXL ’s TWIN/BASF commands to model twin domains in high-symmetry crystals .

- Disorder modeling : Split occupancy refinement for flexible ethyl or aldehyde groups.

- Validation tools : Check R-factor convergence, ADP (atomic displacement parameter) consistency, and Hirshfeld surfaces via Mercury CSD .

Q. What role does this compound play in constructing fused heterocyclic systems?

- Methodological Answer :

- Pyrazolo[3,4-c]pyrazoles : React 5-azido derivatives with hydrazine hydrate under acidic conditions to form bicyclic systems with potential anticancer activity .

- Thieno-pyrazoles : Condense with thiophene derivatives via cyclization (e.g., Lawesson’s reagent) for optoelectronic materials .

Properties

IUPAC Name |

2-ethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-6(5-9)3-4-7-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUJVOCRQZNYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426563 | |

| Record name | 1-ethyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-62-1 | |

| Record name | 1-Ethyl-1H-pyrazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.